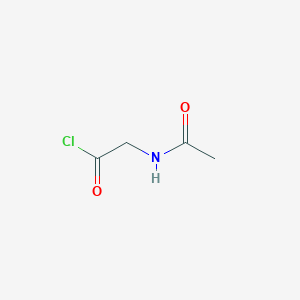

2-Acetamidoacetyl chloride

概要

説明

2-Acetamidoacetyl chloride is an organic compound with the molecular formula C4H6ClNO2. It is a derivative of acetic acid and is characterized by the presence of an acetamido group and an acetyl chloride group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

作用機序

Target of Action

It’s worth noting that acetyl chloride, a related compound, is known to play a significant role in various biological processes, including modulation of voltage‐dependent sodium calcium and potassium channels, enhancement of γ‐aminobutyric acid (gaba)‐mediated neuronal inhibition, and reduction in glutamate‐mediated excitatory transmission .

Mode of Action

Acetyl chloride is known to bind to a carboxyl anion and then transfer it to acetyl-CoA, yielding malonyl-CoA .

Biochemical Pathways

The acetyl CoA pathway is one of the key biochemical pathways that could be affected by 2-Acetamidoacetyl chloride. This pathway requires approximately 10 enzymes, roughly as many organic cofactors, and more than 500 kDa of combined subunit molecular mass to catalyze the conversion of H2 and CO2 to formate, acetate, and pyruvate in acetogens and methanogens .

Pharmacokinetics

Free drug is eliminated relatively rapidly by the kidney predominantly by glomerular filtration, but binding to tissue sites means that the plasma concentration-time profile shows a long-lasting terminal elimination phase .

Result of Action

For instance, acetyl chloride is known to play a significant role in various physiological functions, including modulation of voltage‐dependent sodium calcium and potassium channels, enhancement of γ‐aminobutyric acid (GABA)‐mediated neuronal inhibition, and reduction in glutamate‐mediated excitatory transmission .

Action Environment

The action of this compound can be efficiently carried out in a brine solution under weakly basic conditions in the presence of sodium acetate and/or triethyl amine . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and the presence of other chemical species.

生化学分析

Biochemical Properties

It is known that acetyl chloride, a related compound, is a reagent for the preparation of esters and amides of acetic acid, used in the derivatization of alcohols and amines It is plausible that 2-Acetamidoacetyl chloride may have similar properties and could interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Chloride ions, which are released upon hydrolysis of this compound, play vital roles in cellular physiology, including stabilization of cell membrane potential, transepithelial transport, maintenance of intracellular pH, and regulation of cell volume .

Molecular Mechanism

It is known that acetyl chloride, a related compound, can undergo nucleophilic substitution reactions, where a nucleophile attacks the carbon atom at the same time that the chloride ion leaves, forming a new bond . It is possible that this compound could undergo similar reactions, interacting with biomolecules and potentially influencing gene expression.

Temporal Effects in Laboratory Settings

It is known that temporal effects can be significant in biochemical reactions

Metabolic Pathways

Acetyl-CoA, a related compound, is a key intermediate in many metabolic pathways, including the tricarboxylic acid cycle and oxidative phosphorylation

Transport and Distribution

Chloride ions, which could be released from this compound, are transported across cell membranes by various chloride channels and transporters .

Subcellular Localization

The subcellular localization of a protein or compound can provide valuable insights into its function

準備方法

Synthetic Routes and Reaction Conditions: 2-Acetamidoacetyl chloride can be synthesized through the reaction of acetic anhydride with acetamide in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acetyl chloride group.

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where acetamide and acetic anhydride are reacted with a chlorinating agent. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.

化学反応の分析

Types of Reactions: 2-Acetamidoacetyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form acetic acid and acetamide.

Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary amines or alcohols under basic conditions.

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Condensation Reactions: Compounds with active hydrogen atoms, often under acidic or basic catalysis.

Major Products Formed:

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Acetic Acid and Acetamide: Formed from hydrolysis.

科学的研究の応用

2-Acetamidoacetyl chloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various acyl derivatives.

Biology: Employed in the modification of biomolecules such as proteins and peptides.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of agrochemicals, dyes, and polymers.

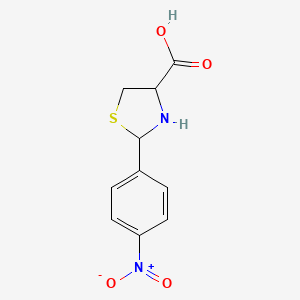

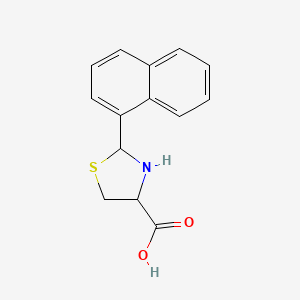

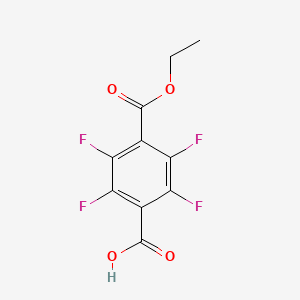

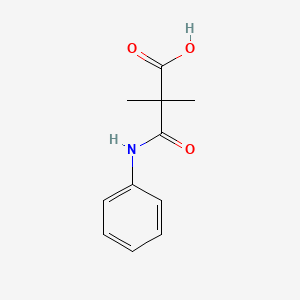

類似化合物との比較

Acetyl Chloride: Similar in structure but lacks the acetamido group.

Chloroacetyl Chloride: Contains a chloroacetyl group instead of an acetamidoacetyl group.

Benzoyl Chloride: Contains a benzoyl group instead of an acetamidoacetyl group.

Uniqueness: 2-Acetamidoacetyl chloride is unique due to the presence of both an acetamido group and an acetyl chloride group, which imparts distinct reactivity and applications compared to other acyl chlorides. Its ability to introduce both acetamido and acetyl functionalities makes it a valuable reagent in organic synthesis.

特性

IUPAC Name |

2-acetamidoacetyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO2/c1-3(7)6-2-4(5)8/h2H2,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQTZIOAYGQFCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

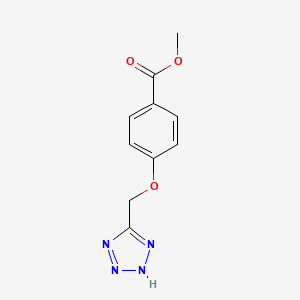

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methoxybenzo[d]oxazol-2-amine](/img/structure/B3152113.png)

![8-ethyl-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B3152117.png)

![1-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-one](/img/structure/B3152141.png)

![4-Bromobicyclo[2.2.2]octan-1-ol](/img/structure/B3152167.png)